molecular formula C20H23NO4 B12392232 Tetrahydropalmatrubine CAS No. 7762-76-7

Tetrahydropalmatrubine

Cat. No.: B12392232
CAS No.: 7762-76-7
M. Wt: 341.4 g/mol
InChI Key: DKBYSDUFSXFXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropalmatrubine (C19H21NO4) is a tetrahydroprotoberberine alkaloid belonging to the benzylisoquinoline class. It is naturally occurring in plants such as Schefferomitra subaequalis (Annonaceae) and Annona crassiflora (Annonaceae), where it accumulates predominantly in root tissues . Structurally, it is characterized by a tetracyclic scaffold with specific hydroxyl and methoxy substitutions. This compound serves as a biosynthetic intermediate in pathways leading to more complex alkaloids, such as tetrahydropalmatine and sinactine, via enzymatic O-methylation steps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method starts with the condensation of β-ethylamides of electron-rich arenes using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at carbon-1. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium(II) complexes has been shown to be an effective method for the enantioselective reduction of cyclic imines, producing tetrahydroisoquinolines with high yields and enantiomeric excess values ranging from 90% to 97% .

Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola, followed by purification processes to isolate the compound . The extraction process typically includes solvent extraction, chromatography, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Pharmacological Properties

Tetrahydropalmatrubine exhibits several pharmacological activities, including:

  • Analgesic Effects : It has been shown to alleviate pain through various mechanisms. For instance, it can reduce the activity of acid-sensing ion channels in sensory neurons, thereby providing relief from pain caused by acidosis. In animal studies, this compound demonstrated significant analgesic effects on neuropathic pain and bone cancer pain models .
  • Anti-inflammatory Effects : The compound has been observed to inhibit the expression of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and PI3K/Akt/mTOR. This makes it a candidate for treating inflammatory diseases like atherosclerosis and pneumonia .
  • Neuroprotective Effects : this compound shows promise in protecting against neurodegenerative conditions by regulating dopamine and glutamate transmission in the brain. It has been studied for its potential to prevent addiction-related behaviors and improve cognitive functions .
  • Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting tumor growth through various cellular mechanisms .

Analgesic Applications

A study involving rats demonstrated that this compound significantly reduced pain responses in models of formalin-induced pain and bone cancer pain. The compound was effective at doses of 5 mg/kg and 10 mg/kg, leading to increased mechanical thresholds and reduced thermal sensitivity .

Anti-inflammatory Applications

In a model of acute lung injury induced by ischemia-reperfusion, this compound exhibited a protective effect by reducing inflammatory cytokines such as TNF-α and IL-6. The mechanism involved inhibition of the NF-κB signaling pathway, highlighting its potential for treating respiratory conditions .

Neuroprotective Applications

Research on the effects of this compound on methamphetamine-induced behavioral changes indicated that it could regulate brain-derived neurotrophic factor pathways and improve outcomes related to addiction. The compound also showed promise in enhancing cognitive functions in models of global cerebral ischemia .

Antitumor Activity

In vitro studies have suggested that this compound can induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation and survival .

Data Tables

Application Effect Study Reference
AnalgesicReduced pain in formalin-induced models
Anti-inflammatoryDecreased TNF-α and IL-6 levels
NeuroprotectiveImproved cognitive function post-ischaemia
AntitumorInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Tetrahydropalmatrubine shares a core tetrahydroprotoberberine structure with related alkaloids but differs in substitution patterns (Table 1). Key structural analogs include:

Compound Substituents Methylation Sites Molecular Formula
This compound 2,3,9,10-tetrahydroxy substitutions None (precursor) C19H21NO4
Tetrahydropalmatine 2,3,10-trihydroxy, 9-methoxy 9-O-methylation C21H25NO4
Scoulerine 2,3,9,10-tetrahydroxy (unmethylated) None C19H19NO4
N-Methylisocorypalmine 2,3-dihydroxy, 9,10-dimethoxy, N-methyl 9,10-O-methylation, N-methyl C21H25NO4

Table 1: Structural features of this compound and related protoberberines .

This compound is distinguished by the absence of methyl groups at position 9, unlike tetrahydropalmatine, which undergoes 9-O-methylation via enzymes like scoulerine 9-O-methyltransferase (S9OMT) .

Pharmacological Activities

  • This compound: Exhibits marginal cytotoxicity (IC50 > 30 μM) against breast (MCF-7) and colorectal (HCT-116) carcinoma cell lines, limiting its direct therapeutic use .
  • Tetrahydropalmatine : Well-documented for anxiolytic effects in rodent models and pharmacokinetic stability in hypertensive rats, with rapid absorption and renal excretion .

Tissue-Specific Accumulation

Both compounds accumulate preferentially in plant roots, but this compound is detected at lower concentrations compared to bisbenzylisoquinolines like tetrandrine (100× higher in roots) .

Research Findings and Implications

This compound’s structural simplicity and role as a biosynthetic intermediate make it a valuable target for metabolic engineering. In contrast, tetrahydropalmatine’s pharmacological efficacy highlights the importance of methylation in enhancing bioactivity. Future studies should explore hybrid synthetic-biosynthetic routes to improve yields and diversify applications .

Biological Activity

Tetrahydropalmatrubine (THPB) is a natural alkaloid derived from various plant sources, particularly from the family of Papaveraceae. This compound has garnered attention for its diverse biological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects. This article provides a detailed overview of the biological activity of THPB, supported by research findings and data tables.

1. Anti-Addiction Effects

THPB has shown potential in mitigating drug addiction. Research indicates that it can antagonize morphine-induced changes in brain dopamine and glutamate transmission. It inhibits dopamine D1 receptor activity and modulates the expression of brain-derived neurotrophic factor (BDNF), which is crucial in addiction pathways .

2. Anti-Inflammatory Properties

THPB exhibits significant anti-inflammatory effects through various signaling pathways. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-6 in a dose-dependent manner. The inhibition of the NF-κB signaling pathway has been identified as a primary mechanism for its anti-inflammatory action .

3. Analgesic Effects

Studies have demonstrated that THPB can alleviate pain in models of tumor-induced pain by decreasing inflammatory cytokines and inhibiting apoptosis and autophagy through the TRAF6/JNK pathway .

4. Neuroprotective Effects

THPB's neuroprotective capabilities are linked to its ability to regulate neurotransmitter systems and reduce oxidative stress. It has been shown to enhance neuronal survival in models of neurodegeneration .

5. Antitumor Activity

Research indicates that THPB possesses antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells and modulation of tumor microenvironments .

The biological activities of THPB are mediated through several molecular pathways:

  • PI3K/Akt/mTOR Pathway : THPB protects against acute lung injury by inhibiting this pathway, which is crucial for cellular growth and metabolism .
  • NF-κB Signaling : The compound decreases pro-inflammatory cytokines by inhibiting NF-κB signaling, which plays a key role in inflammation .
  • Dopaminergic and Serotonergic Modulation : THPB affects dopamine D3 receptor expression and serotonin neuronal activity, contributing to its anti-addiction properties .

Case Studies

Several studies have highlighted the efficacy of THPB in various experimental settings:

  • Study on Pain Models : In a mouse model of tumor-induced pain, THPB treatment resulted in reduced levels of inflammatory markers such as TNF-α and IL-18, demonstrating its analgesic potential .
  • Neuroprotection Against Drug-Induced Damage : In experiments involving methamphetamine-induced behavioral changes, THPB was shown to regulate dopaminergic pathways effectively .

Data Table: Summary of Biological Activities

Activity TypeMechanism/Pathway InvolvedReference
Anti-addictionDopamine D1 receptor inhibition
Anti-inflammatoryNF-κB signaling inhibition
AnalgesicTRAF6/JNK pathway modulation
NeuroprotectiveRegulation of BDNF and oxidative stress
AntitumorApoptosis induction

Pharmacokinetics

Despite its promising biological activities, pharmacokinetic studies reveal that THPB has low bioavailability due to rapid clearance from the body. Strategies such as self-microemulsifying drug delivery systems have been proposed to enhance its absorption and therapeutic efficacy .

Properties

CAS No.

7762-76-7

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol

InChI

InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3

InChI Key

DKBYSDUFSXFXMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.